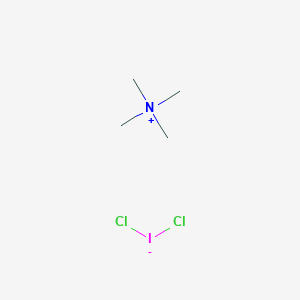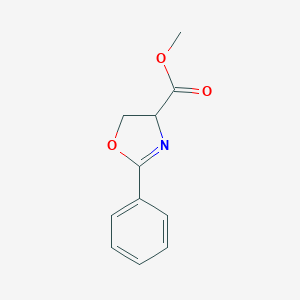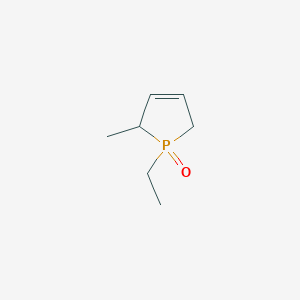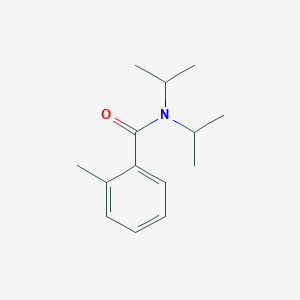
2-methyl-N,N-di(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N,N-di(propan-2-yl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
2-methyl-N,N-di(propan-2-yl)benzamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT3 receptor, which is located in the central and peripheral nervous systems. By blocking the activation of these receptors, it can reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of nausea, vomiting, and pain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-methyl-N,N-di(propan-2-yl)benzamide are mainly related to its ability to block the 5-HT3 receptor. It has been shown to reduce the frequency and severity of chemotherapy-induced nausea and vomiting, improve the symptoms of irritable bowel syndrome, and reduce the positive symptoms of schizophrenia. It has also been reported to have analgesic, anxiolytic, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N,N-di(propan-2-yl)benzamide is its high selectivity for the 5-HT3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its low solubility in water and some organic solvents can limit its use in some experimental settings. In addition, its potential off-target effects on other receptors and enzymes should be taken into account when interpreting the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N,N-di(propan-2-yl)benzamide. One area of interest is the development of more potent and selective 5-HT3 receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of the 5-HT3 receptor in other medical conditions such as migraine, anxiety disorders, and depression. Furthermore, the potential use of 2-methyl-N,N-di(propan-2-yl)benzamide as a therapeutic agent for other diseases such as cancer, Alzheimer's disease, and Parkinson's disease should be explored.
Synthesemethoden
The synthesis of 2-methyl-N,N-di(propan-2-yl)benzamide involves the reaction of 2-methylbenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with propionic anhydride to obtain the final product. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methyl-N,N-di(propan-2-yl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and schizophrenia. It has also been investigated for its potential use as an analgesic, anxiolytic, and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
6641-72-1 |
|---|---|
Produktname |
2-methyl-N,N-di(propan-2-yl)benzamide |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
InChI-Schlüssel |
IJVAINDVYVMTTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Andere CAS-Nummern |
6641-72-1 |
Synonyme |
2-Bromo-N,N-diisopropylbenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



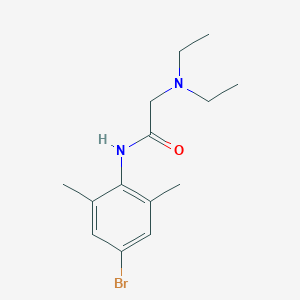
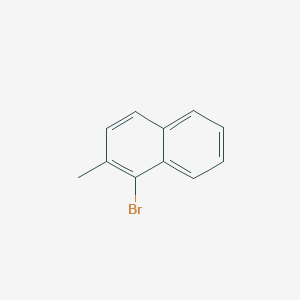
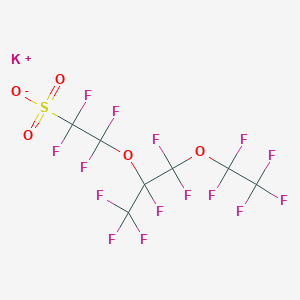
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
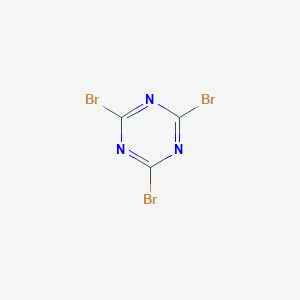
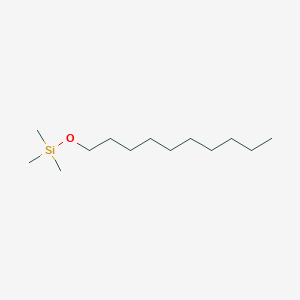
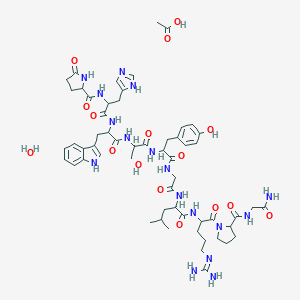
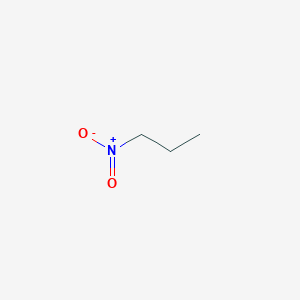
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)

